6-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline
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Overview
Description
6-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a bromine atom at the 6th position and a cyclopropanesulfonyl-piperazine group at the 4th position of the quinazoline ring, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline typically involves multiple steps:
Cyclopropanesulfonylation: The cyclopropanesulfonyl group can be introduced via a sulfonylation reaction using cyclopropanesulfonyl chloride in the presence of a base like triethylamine.
Piperazine Substitution: The final step involves the substitution of the piperazine ring at the 4th position of the quinazoline ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
6-bromo-4-(piperazin-1-yl)quinazoline: Similar structure but lacks the cyclopropanesulfonyl group.
7-bromo-4-(piperazin-1-yl)quinoline: Similar structure but with a different position of the bromine atom and a quinoline ring instead of quinazoline.
7-methoxy-4-(piperazin-1-yl)quinoline: Similar structure but with a methoxy group instead of a bromine atom.
Uniqueness
The presence of the cyclopropanesulfonyl group in 6-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline distinguishes it from other similar compounds. This group may confer unique biological activities or chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-bromo-4-(4-cyclopropylsulfonylpiperazin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2S/c16-11-1-4-14-13(9-11)15(18-10-17-14)19-5-7-20(8-6-19)23(21,22)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLZHUSPOGNNJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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